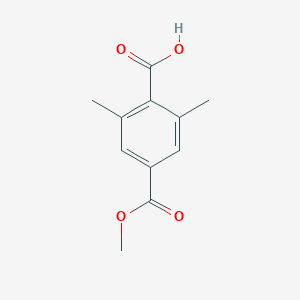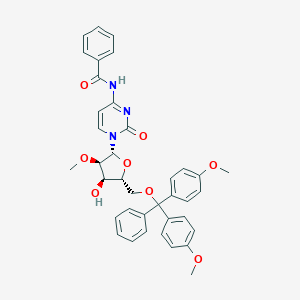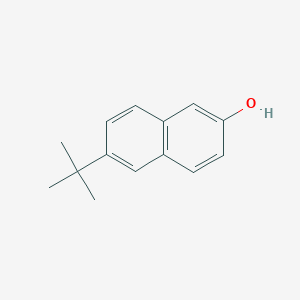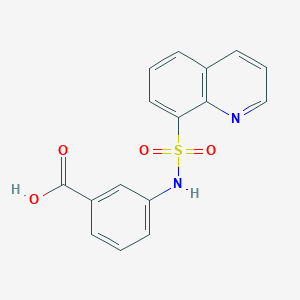
3-(Quinolin-8-ylsulfonylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Quinolin-8-ylsulfonylamino)benzoic acid, also known as QSA, is a chemical compound that has gained attention for its potential use in scientific research. QSA is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
3-(Quinolin-8-ylsulfonylamino)benzoic acid's mechanism of action involves its ability to bind to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate ions. This results in a decrease in the pH of the extracellular environment, which can inhibit the growth and survival of cancer cells. 3-(Quinolin-8-ylsulfonylamino)benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-(Quinolin-8-ylsulfonylamino)benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, induction of apoptosis in cancer cells, and potential use in cancer treatment. 3-(Quinolin-8-ylsulfonylamino)benzoic acid has also been studied for its potential use in treating osteoporosis, as it has been shown to inhibit the activity of osteoclasts, which are involved in bone resorption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Quinolin-8-ylsulfonylamino)benzoic acid in lab experiments is its potent inhibition of carbonic anhydrase enzymes, which can be useful in studying their role in various physiological processes. However, 3-(Quinolin-8-ylsulfonylamino)benzoic acid's potential use in cancer treatment may be limited by its ability to inhibit the activity of both cancerous and normal cells. Further research is needed to determine the safety and efficacy of 3-(Quinolin-8-ylsulfonylamino)benzoic acid in cancer treatment.
Direcciones Futuras
There are various future directions for research on 3-(Quinolin-8-ylsulfonylamino)benzoic acid, including its potential use in cancer treatment, osteoporosis treatment, and other physiological processes involving carbonic anhydrase enzymes. Further studies are needed to determine the safety and efficacy of 3-(Quinolin-8-ylsulfonylamino)benzoic acid in these applications, as well as its potential use in combination with other drugs. Additionally, research into the synthesis of 3-(Quinolin-8-ylsulfonylamino)benzoic acid derivatives may lead to the development of more potent inhibitors of carbonic anhydrase enzymes.
Métodos De Síntesis
3-(Quinolin-8-ylsulfonylamino)benzoic acid can be synthesized through various methods, including the reaction of 8-aminoquinoline with benzenesulfonyl chloride and subsequent reaction with 3-aminobenzoic acid. Another method involves the reaction of 8-aminoquinoline with 3-carboxybenzenesulfonyl chloride in the presence of a base. Both methods have been successful in producing 3-(Quinolin-8-ylsulfonylamino)benzoic acid with high yields.
Aplicaciones Científicas De Investigación
3-(Quinolin-8-ylsulfonylamino)benzoic acid has been studied for its potential use in various scientific research applications. One area of interest is its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance and ion transport. 3-(Quinolin-8-ylsulfonylamino)benzoic acid has shown to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This has led to research into 3-(Quinolin-8-ylsulfonylamino)benzoic acid's potential use in cancer treatment.
Propiedades
Número CAS |
209173-94-4 |
|---|---|
Nombre del producto |
3-(Quinolin-8-ylsulfonylamino)benzoic acid |
Fórmula molecular |
C16H12N2O4S |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
3-(quinolin-8-ylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C16H12N2O4S/c19-16(20)12-5-1-7-13(10-12)18-23(21,22)14-8-2-4-11-6-3-9-17-15(11)14/h1-10,18H,(H,19,20) |
Clave InChI |
CLILVEMCMVDPJI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)
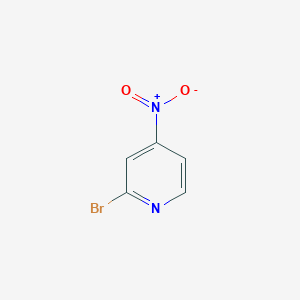


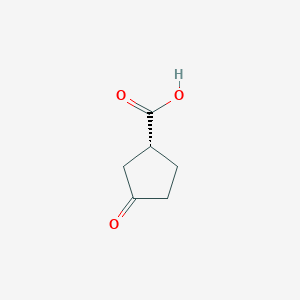
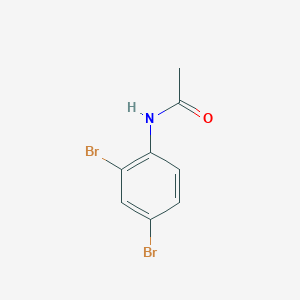
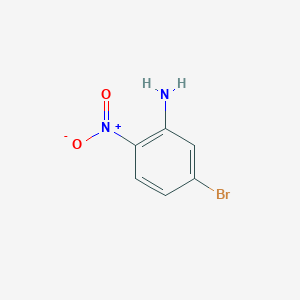
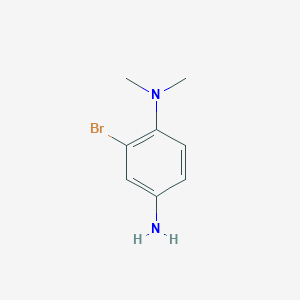
![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)

